molecular formula C22H18O6 B2366761 Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate CAS No. 898415-81-1

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate

Cat. No.: B2366761
CAS No.: 898415-81-1
M. Wt: 378.38
InChI Key: QFROTNYYWFJNJF-UHFFFAOYSA-N
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Description

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is a complex organic compound that features a benzofuran and chromone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran moiety and have similar chemical properties.

    Chromone derivatives: These compounds contain the chromone structure and exhibit comparable reactivity.

Uniqueness

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is unique due to the combination of benzofuran and chromone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

: Springer : Benchchem : RSC

Properties

IUPAC Name

propan-2-yl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-13(2)26-22(24)12-25-15-7-8-19-16(10-15)17(11-21(23)28-19)20-9-14-5-3-4-6-18(14)27-20/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFROTNYYWFJNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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